molecular formula C14H19N B7968404 3-Cyclohexylindoline

3-Cyclohexylindoline

Cat. No.: B7968404
M. Wt: 201.31 g/mol
InChI Key: VKAYTEMEMSYWNA-UHFFFAOYSA-N
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Description

3-Cyclohexylindoline is a chemical compound with the molecular formula C14H19N. It is a derivative of indole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylindoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with cyclohexyl halides in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, ketones, and aldehydes, which can be further utilized in different chemical syntheses .

Scientific Research Applications

3-Cyclohexylindoline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyclohexylindoline exerts its effects involves interactions with various molecular targets. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing biological pathways. Additionally, the cyclohexyl group can modulate the compound’s hydrophobicity, affecting its binding affinity and specificity .

Comparison with Similar Compounds

  • 1H-Indole, 2,3-dihydro-
  • 2,3-Dihydro-1H-pyrrolo[1,2-a]indoles
  • 1H-Indole-3-carbaldehyde

Comparison: 3-Cyclohexylindoline is unique due to the presence of the cyclohexyl group, which imparts distinct chemical properties compared to other indole derivatives. This structural feature enhances its potential for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

3-cyclohexyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N/c1-2-6-11(7-3-1)13-10-15-14-9-5-4-8-12(13)14/h4-5,8-9,11,13,15H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKAYTEMEMSYWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CNC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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